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An In-depth Technical Guide to DMT-dA(bz) Phosphoramidite-¹³C₁₀, ¹⁵N₅

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Compound of Interest

DMT-dA(bz) Phosphoramidite13C10,15N5

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For Researchers, Scientists, and Drug Development Professionals

Introduction

DMT-dA(bz) Phosphoramidite-¹³C₁₀,¹⁵N₅ is a specialized, isotopically labeled building block essential for the chemical synthesis of deoxyribonucleic acid (DNA) oligonucleotides. This highpurity reagent is strategically enriched with stable isotopes of carbon (¹³C) and nitrogen (¹⁵N), rendering it an invaluable tool for advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Its application is particularly crucial in the fields of structural biology, drug discovery, and diagnostics, where precise tracking and characterization of nucleic acids are paramount. This guide provides a comprehensive overview of its structure, synthesis, applications, and the experimental protocols for its use.

Core Concepts and Definitions

DMT-dA(bz) Phosphoramidite- 13 C₁₀, 15 N₅ is a chemically modified version of the naturally occurring deoxyadenosine nucleotide. The nomenclature can be broken down to understand its specific chemical features:

DMT (Dimethoxytrityl): A bulky protecting group attached to the 5'-hydroxyl of the
deoxyribose sugar. Its acid-labile nature allows for controlled, stepwise synthesis of
oligonucleotides in the 3' to 5' direction. The orange color of the DMT cation upon removal
provides a convenient method for monitoring synthesis efficiency.



- dA (deoxyadenosine): The core nucleoside, consisting of an adenine base linked to a deoxyribose sugar.
- bz (benzoyl): A protecting group attached to the exocyclic amine of the adenine base. This prevents unwanted side reactions during oligonucleotide synthesis.
- Phosphoramidite: A reactive phosphite triester group at the 3'-position of the deoxyribose.
 This is the key functional group that enables the formation of the phosphodiester backbone of the growing DNA chain.
- -¹³C¹₀,¹⁵N₅: This indicates that the deoxyadenosine nucleoside has been isotopically labeled with ten ¹³C atoms and five ¹⁵N atoms, replacing the naturally more abundant ¹²C and ¹⁴N isotopes. This labeling is crucial for distinguishing the synthesized oligonucleotide from other molecules in complex biological samples and for enabling specific types of spectroscopic analysis.

Data Presentation

Physicochemical Properties

Property	Value	
Molecular Formula	C ₃₇ ¹³ C ₁₀ H ₅₂ N ₂ 1 ⁵ N ₅ O ₇ P	
Molecular Weight	~872.83 g/mol	
Appearance	White to off-white powder or granules	
Purity	≥99% (³¹ P-NMR), ≥99.0% (reversed-phase HPLC)	
Storage Conditions	-20°C to -80°C, desiccated, protected from light	
Solubility	Soluble in anhydrous acetonitrile	

Oligonucleotide Synthesis: Impact of Coupling Efficiency on Overall Yield

The efficiency of each coupling step is critical for the synthesis of full-length oligonucleotides. The following table illustrates the theoretical overall yield for oligonucleotides of different



lengths based on varying stepwise coupling efficiencies.

Length (bases)	98.5% Coupling Efficiency	99.0% Coupling Efficiency	99.5% Coupling Efficiency
10	86.0%	90.4%	95.1%
20	74.0%	81.8%	90.5%
50	47.0%	60.5%	77.9%
100	22.1%	36.6%	60.6%

Data is illustrative and based on theoretical calculations.

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of a ¹³C, ¹⁵N-Labeled Oligonucleotide

This protocol outlines the general steps for synthesizing a custom DNA oligonucleotide using DMT-dA(bz) Phosphoramidite- 13 C₁₀, 15 N₅ on an automated DNA synthesizer.

Materials:

- DMT-dA(bz) Phosphoramidite-¹³C₁₀,¹⁵N₅ and other required phosphoramidites (DMT-dG(ib), DMT-dC(bz), DMT-dT).
- Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside.
- · Anhydrous acetonitrile.
- Deblocking solution: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM).
- Activator solution: 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile.
- Capping solutions:
 - Cap A: Acetic anhydride/Pyridine/Tetrahydrofuran (THF).



- o Cap B: 16% N-Methylimidazole in THF.
- Oxidizer solution: 0.02 M lodine in THF/Water/Pyridine.
- Cleavage and deprotection solution: Concentrated ammonium hydroxide.

Procedure:

The synthesis is performed in a cyclical manner, with each cycle adding one nucleoside to the growing chain.

- Deblocking (Detritylation):
 - The CPG solid support is treated with the deblocking solution to remove the DMT group from the 5'-hydroxyl of the initial nucleoside.
 - The column is washed with anhydrous acetonitrile.
 - The orange DMT cation released can be quantified spectrophotometrically at 495 nm to determine the coupling efficiency of the previous cycle.

Coupling:

- The DMT-dA(bz) Phosphoramidite-¹³C¹o,¹⁵N₅ is dissolved in anhydrous acetonitrile to a concentration of 0.1 M.
- The phosphoramidite solution and the activator solution are delivered simultaneously to the synthesis column.
- The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound nucleoside. The typical coupling time is 30-60 seconds.

Capping:

- To prevent the elongation of unreacted chains (failure sequences), the solid support is treated with the capping solutions.
- This acetylates any unreacted 5'-hydroxyl groups.



- The column is washed with acetonitrile.
- Oxidation:
 - The unstable phosphite triester linkage is oxidized to a stable phosphate triester by treating the support with the oxidizer solution.
 - The column is washed with acetonitrile.
- Iteration:
 - Steps 1-4 are repeated for each subsequent nucleotide to be added to the sequence.
- Final Cleavage and Deprotection:
 - After the final cycle, the oligonucleotide is cleaved from the CPG support by incubation with concentrated ammonium hydroxide at room temperature for 1-2 hours.
 - The solution containing the oligonucleotide is then heated at 55°C for 8-16 hours to remove the benzoyl (bz) and other base-protecting groups, as well as the cyanoethyl groups from the phosphate backbone.
- Purification:
 - The crude oligonucleotide solution is purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).

Protocol 2: Isotopic Enrichment Analysis by Mass Spectrometry

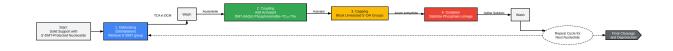
Procedure:

- The purified ¹³C, ¹⁵N-labeled oligonucleotide is desalted.
- The sample is analyzed by high-resolution mass spectrometry (e.g., ESI-TOF or Orbitrap).
- The resulting mass spectrum will show a characteristic isotopic distribution.



• The monoisotopic mass and the distribution of isotopologues are compared to the theoretical values to confirm the identity and determine the level of isotopic enrichment.

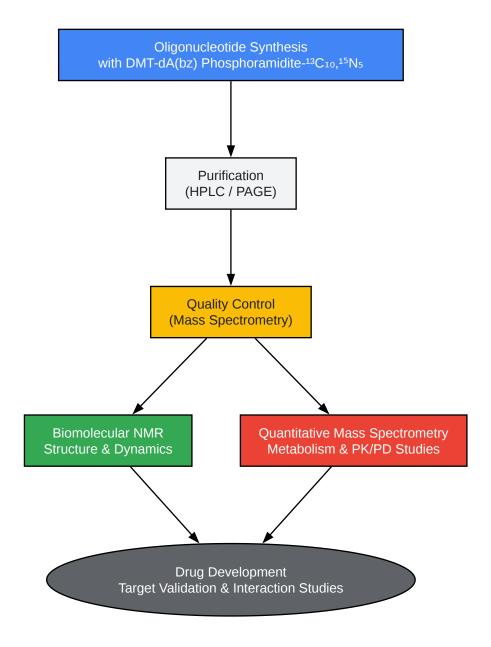
Mandatory Visualizations



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Caption: Automated Solid-Phase Oligonucleotide Synthesis Cycle.





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Caption: Workflow from Synthesis to Application.

Applications in Research and Drug Development

The incorporation of stable isotopes into DNA oligonucleotides opens up a wide range of applications that are not feasible with unlabeled molecules.

• Structural Biology (NMR): Uniform ¹³C and ¹⁵N labeling significantly enhances the resolution and simplifies the analysis of NMR spectra. This allows for the precise determination of the three-dimensional structures of DNA and DNA-protein or DNA-drug complexes in solution.



- Quantitative Mass Spectrometry: Labeled oligonucleotides serve as ideal internal standards
 for the accurate quantification of nucleic acids in complex biological matrices. This is critical
 for pharmacokinetic and pharmacodynamic (PK/PD) studies in drug development, as well as
 for diagnostic assays.
- Metabolic Studies: By introducing isotopically labeled DNA or its precursors into cellular systems, researchers can trace the metabolic fate of these molecules, providing insights into DNA replication, repair, and degradation pathways.
- Drug-Target Interaction Analysis: The isotopic labels provide a distinct signature that can be
 used to monitor the binding of a drug candidate to its DNA target. Changes in the NMR or
 mass spectrum of the labeled DNA upon drug binding can provide information on the binding
 site, affinity, and conformational changes induced by the drug. This is instrumental in the
 early stages of drug discovery and for validating the mechanism of action of new therapeutic
 agents.
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